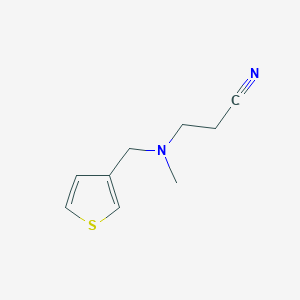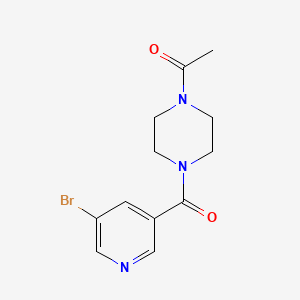
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a chemical compound with the molecular formula C9H12N2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile typically involves the reaction of thiophene derivatives with appropriate amines and nitriles. One common method includes the reaction of thiophene-3-carbaldehyde with methylamine followed by the addition of acrylonitrile under controlled conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used in the treatment of glaucoma.
Eigenschaften
Molekularformel |
C9H12N2S |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3-[methyl(thiophen-3-ylmethyl)amino]propanenitrile |
InChI |
InChI=1S/C9H12N2S/c1-11(5-2-4-10)7-9-3-6-12-8-9/h3,6,8H,2,5,7H2,1H3 |
InChI-Schlüssel |
VEINUXWIFYRIFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC#N)CC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)











